An In-depth Technical Guide to the Chemical Properties of 4-Cyclohexylbenzene-1,2-diol
An In-depth Technical Guide to the Chemical Properties of 4-Cyclohexylbenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylbenzene-1,2-diol, also known as 4-cyclohexylcatechol, is a derivative of catechol bearing a cyclohexyl substituent at the 4-position. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the combined structural features of the redox-active catechol moiety and the bulky, lipophilic cyclohexyl group. The catechol functional group is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for its antioxidant and metal-chelating properties. The introduction of a cyclohexyl group can significantly influence the molecule's solubility, membrane permeability, and metabolic stability, making it a compelling target for drug discovery and a functional building block for advanced materials.
This technical guide provides a comprehensive overview of the chemical properties of 4-Cyclohexylbenzene-1,2-diol, including its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications. As specific experimental data for this compound is limited in publicly accessible literature, this guide integrates established principles of catechol chemistry with data from structurally analogous compounds to provide a robust and scientifically grounded resource.
Physicochemical Properties
The physicochemical properties of 4-Cyclohexylbenzene-1,2-diol are influenced by the interplay between the polar diol functionality and the nonpolar cyclohexyl and benzene components.
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | Off-white to light brown crystalline solid | Based on analogous substituted catechols. |
| Melting Point | Not available. Estimated to be in the range of 100-120 °C. | Higher than catechol (105 °C) due to increased molecular weight and packing efficiency. |
| Boiling Point | Not available. Estimated to be >300 °C. | Significantly higher than cyclohexylbenzene (239-240 °C) due to hydrogen bonding of the hydroxyl groups. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate). | The hydroxyl groups confer some water solubility, while the cyclohexyl and benzene rings enhance solubility in organic solvents. |
| pKa | pKa1 ≈ 9.2, pKa2 ≈ 12.6 | Estimated based on the pKa of catechol and the electron-donating effect of the alkyl substituent. |
Synthesis of 4-Cyclohexylbenzene-1,2-diol
A plausible and efficient synthetic route to 4-Cyclohexylbenzene-1,2-diol commences with the commercially available 4-cyclohexylphenol. The synthesis involves a two-step process: ortho-formylation followed by a Dakin oxidation.
Experimental Protocol: Synthesis of 4-Cyclohexylbenzene-1,2-diol
Step 1: Synthesis of 2-Hydroxy-5-cyclohexylbenzaldehyde (Ortho-formylation)
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To a stirred solution of 4-cyclohexylphenol (1.0 eq) in anhydrous toluene, add magnesium chloride (1.2 eq) and triethylamine (2.5 eq).
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Add paraformaldehyde (2.5 eq) to the mixture.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-5-cyclohexylbenzaldehyde.
Step 2: Synthesis of 4-Cyclohexylbenzene-1,2-diol (Dakin Oxidation) [1][2][3]
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Dissolve 2-hydroxy-5-cyclohexylbenzaldehyde (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 2-3 hours, or until the starting material is consumed (monitored by TLC).
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Acidify the reaction mixture with 2 M hydrochloric acid to a pH of approximately 2-3.
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Extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography to yield 4-Cyclohexylbenzene-1,2-diol.
Spectroscopic Characterization
The structural elucidation of 4-Cyclohexylbenzene-1,2-diol can be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on analyses of structurally related compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (δ 6.6-6.8 ppm): Three signals are expected in the aromatic region, likely appearing as a doublet, a doublet of doublets, and a doublet, corresponding to the three protons on the catechol ring.
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Hydroxyl Protons (δ 4.5-5.5 ppm): Two broad singlets corresponding to the two phenolic hydroxyl groups. The chemical shift of these protons is highly dependent on the solvent and concentration.
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Cyclohexyl Protons (δ 1.2-2.5 ppm): A series of multiplets corresponding to the eleven protons of the cyclohexyl ring. The benzylic proton (the one directly attached to the benzene ring) is expected to be the most downfield of this group.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (δ 115-145 ppm): Six signals are expected for the benzene ring carbons. The two carbons bearing the hydroxyl groups will be the most downfield (δ ~140-145 ppm).
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Cyclohexyl Carbons (δ 26-45 ppm): Signals corresponding to the carbons of the cyclohexyl ring are expected in this region. The carbon attached to the benzene ring will be the most downfield.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (3200-3500 cm⁻¹): A broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl groups of the catechol moiety.
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C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Weak to medium absorption bands.
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C-H Stretch (Aliphatic) (2850-2950 cm⁻¹): Strong absorption bands from the cyclohexyl group.
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C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several medium to strong absorption bands.
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C-O Stretch (Phenolic) (1200-1280 cm⁻¹): A strong absorption band.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.
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Fragmentation Pattern: Common fragmentation pathways for catechols involve the loss of CO, CHO, and water. The cyclohexyl group may undergo fragmentation to lose ethylene or other small alkyl fragments.
Reactivity and Potential Applications
The chemical reactivity of 4-Cyclohexylbenzene-1,2-diol is primarily governed by the catechol moiety.
Antioxidant Properties
Catechols are excellent antioxidants due to the ability of the hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance. The presence of the electron-donating cyclohexyl group may further enhance the antioxidant capacity of the molecule. This makes 4-Cyclohexylbenzene-1,2-diol a potential candidate for use as a stabilizer in polymers and oils, and as a bioactive compound in pharmaceutical and cosmetic formulations.
Metal Chelation
The two adjacent hydroxyl groups of the catechol moiety can act as a bidentate ligand to chelate a wide variety of metal ions. This property is crucial in biological systems for sequestering metal ions and can be exploited in the design of metal-chelating drugs for the treatment of diseases associated with metal overload.
Polymer Chemistry
4-Cyclohexylbenzene-1,2-diol can serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. The rigid aromatic core and the bulky cyclohexyl group can impart unique thermal and mechanical properties to the resulting polymers.
Pharmaceutical and Agrochemical Applications
The structural features of 4-Cyclohexylbenzene-1,2-diol make it an attractive scaffold for the development of new therapeutic agents and agrochemicals. The catechol moiety is a known pharmacophore in various drug classes, and the cyclohexyl group can be used to modulate the lipophilicity and pharmacokinetic properties of a lead compound.
Safety and Handling
Substituted catechols should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. They can be irritating to the skin, eyes, and respiratory system. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Cyclohexylbenzene-1,2-diol is a molecule with significant potential in various fields of chemical and biological sciences. While specific experimental data for this compound remains scarce, its chemical properties can be reliably predicted based on the well-established chemistry of catechols and related substituted phenols. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and professionals in drug development and materials science. Further experimental investigation is warranted to fully elucidate the unique properties and potential of this intriguing molecule.
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